

CAS number 20972-37-6 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Cat. No.:	B3421144

[Get Quote](#)

An In-depth Technical Guide to **(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid** (CAS Number: 20972-37-6)

Disclaimer: This document synthesizes the currently available technical information for CAS number 20972-37-6. Significant gaps in the publicly accessible scientific literature exist for this compound. The information herein is intended for research and development professionals and should be supplemented with in-house analytical data.

Introduction

(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid is an organic compound with the CAS number 20972-37-6. It belongs to the class of α,β -unsaturated carbonyl compounds, a group of molecules known for their diverse reactivity and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, safety information, and potential applications based on available data.

Chemical and Physical Properties

A comprehensive set of physicochemical properties for **(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid** is not readily available in the public domain. The following table summarizes the known information. Researchers are advised to determine these properties experimentally for their specific batches.

Property	Value	Source(s)
Chemical Name	(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid	[1] [2]
CAS Number	20972-37-6	[1] [2]
Molecular Formula	C ₁₁ H ₁₀ O ₄	[1]
Molecular Weight	206.19 g/mol	[1]
Physical Appearance	Solid	[3]
Melting Point	139 °C*	[4]
Purity	Commercially available at ≥97%	[5]

*Note: The melting point of 139 °C is reported for a compound with the same name but a different CAS number (5711-41-1). It is highly probable that this is the same compound, but this discrepancy should be noted.[\[4\]](#)

Structure

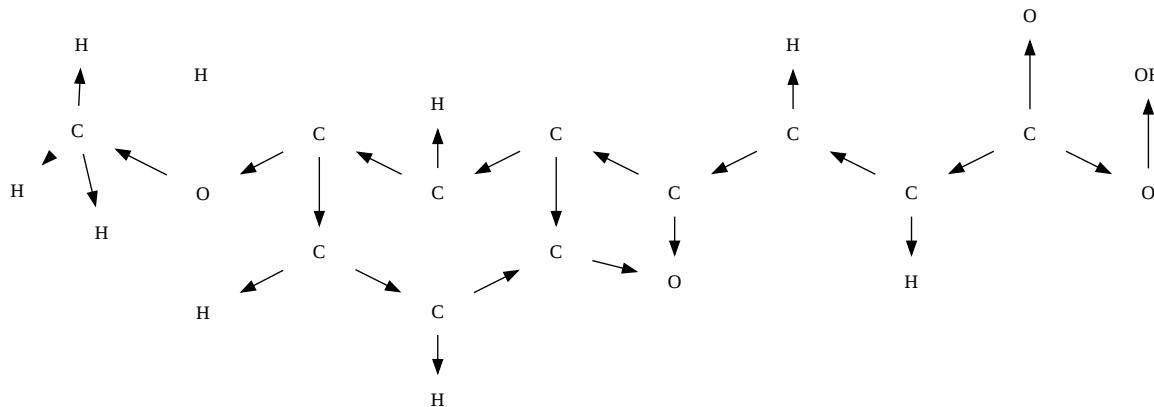

[Click to download full resolution via product page](#)

Figure 1: Chemical structure of **(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid**.

Synthesis and Purification

A detailed, step-by-step experimental protocol for the synthesis of **(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid** is not fully described in publicly available literature. However, a high-level synthetic route has been referenced.[\[1\]](#)

Referenced Synthetic Route

A multi-step reaction with two main stages has been reported:

- Reaction with anhydrous sodium carbonate in acetonitrile at 140 °C in a sealed tube for 10 hours.
- Subsequent reaction with hydrochloric acid and water at 120 °C in a sealed tube for 5 hours.

Due to the lack of detailed experimental parameters, including reactant stoichiometry, work-up, and purification procedures, researchers should develop a specific protocol based on this general scheme with appropriate safety precautions.

Analytical Data

While commercial suppliers of CAS 20972-37-6 indicate the availability of analytical data such as NMR, HPLC, and LC-MS, these spectra are not publicly accessible.^[6] For unambiguous identification and quality control, it is imperative that researchers perform their own analytical characterization.

Reactivity and Stability

The chemical structure of **(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid** suggests a reactivity profile characteristic of α,β -unsaturated ketones and carboxylic acids.

Potential Reactions

- Nucleophilic Addition: The β -carbon of the enone system is susceptible to nucleophilic attack.
- Condensation Reactions: The carboxylic acid moiety can undergo esterification with alcohols or amidation with amines.
- Reduction: The ketone and the alkene can be selectively or fully reduced using appropriate reducing agents.

Specific studies on the reactivity and stability of this compound are lacking in the literature. It is recommended to store the compound in a cool, dry place, away from strong oxidizing agents.

Biological Activity

There is no specific biological activity data available for **(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid** in the reviewed literature. However, studies on structurally related compounds provide some insights into its potential biological relevance. For instance, various derivatives of 4-aryl-4-oxobut-2-enoic acids have been reported to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activities.^{[7][8]} These findings suggest that CAS 20972-37-6 could

be a scaffold for the development of novel therapeutic agents, though this requires experimental validation.

Safety and Handling

GHS Hazard Information

Based on information from commercial suppliers, **(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid** is classified with the following hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

The signal word is "Warning".

Recommended Safety Precautions

- Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles.
 - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
- Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

First Aid Measures

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
- In Case of Skin Contact: Wash off with soap and plenty of water.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

- If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek medical attention.

Applications

Currently, **(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid** is primarily sold for research and development purposes.^[3] Its structure makes it a potentially useful building block in organic synthesis for the preparation of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates.

Conclusion

(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid (CAS 20972-37-6) is a compound with potential for further investigation, particularly in the fields of medicinal chemistry and organic synthesis. However, there is a significant lack of publicly available, in-depth technical data. This guide provides a summary of the currently known information and highlights the areas where further experimental work is needed to fully characterize this compound.

References

- PubChem. **(E)-4-(methoxymethylperoxy)-4-oxobut-2-enoic acid**. Accessed January 8, 2026.
- Stenutz, R. **(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid**. Stenutz. Accessed January 8, 2026.
- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). Journal of Chemical Research, 46(2), 135-139.
- Synthesis, physicochemical characterization, DNA binding and in silico studies of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and its triorganotin complexes.
- **(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid**. Heterocyclics Products. Accessed January 8, 2026.
- 20972-37-6|(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. BLDpharm. Accessed January 8, 2026.
- **4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid** synthesis. ChemicalBook. Accessed January 8, 2026.
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Accessed January 8, 2026.
- **4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid**. ChemicalBook. Accessed January 8, 2026.
- 2756-87-8|(E)-4-methoxy-4-oxobut-2-enoic acid. BLDpharm. Accessed January 8, 2026.

- 37904-20-4|(E)-4-((4-Methoxyphenyl)amino)-4-oxobut-2-enoic acid. BLDpharm. Accessed January 8, 2026.
- **4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid.** ChemNorm. Accessed January 8, 2026.
- Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives.
- Asami, T., Min, Y. K., Nakano, T., Matsuyama, T., Murofushi, N., Yamaguchi, I., & Yoshida, S. (2000). Synthesis and biological activity of 4'-methoxy derivatives of abscisic acid. *Bioorganic & medicinal chemistry letters*, 10(14), 1571–1574.
- Dayrit, F. M., & de Dios, A. C. (2017). *1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications*.
- 4-Ethoxy-4-oxobut-2-enoic acid. PubChem.
- RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. (2025). *Food and Chemical Toxicology*, 195, 114795.
- Synthesis and biological activity of 4-aryl-2-hydroxy-4-oxo-N-(2-sulfamoylphenyl)but-2-enamides.
- (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid. Sigma-Aldrich. Accessed January 8, 2026.
- 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. mzCloud. Accessed January 8, 2026.
- 4-[(2-Methylphenyl)methoxy]-4-oxobut-2-enoic acid. PubChem.
- **4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid.** Sobekbio Biosciences. Accessed January 8, 2026.
- In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT.
- 4-Ethoxy-4-oxobut-2-enoic acid. PubChem.
- (E)-4-Ethoxy-4-oxobut-2-enoic acid. AiFChem. Accessed January 8, 2026.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | 20972-37-6 [chemicalbook.com]
- 3. (2E)-4-Methoxy-4-oxobut-2-enoic acid--ethene (1/1) | C7H10O4 | CID 54606475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid [stenutz.eu]
- 5. heterocyclics.com [heterocyclics.com]
- 6. 20972-37-6|(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number 20972-37-6 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3421144#cas-number-20972-37-6-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com